Cas no 2097865-13-7 (1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one)

1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one is a brominated pyrimidine derivative featuring a pyrrolidinyl linker and a dimethylpyrazole moiety. This compound is of interest in medicinal chemistry due to its potential as a kinase inhibitor or intermediate in drug discovery. The presence of the 5-bromopyrimidine group enhances reactivity for further functionalization, while the pyrrolidine and pyrazole rings contribute to favorable binding interactions with biological targets. Its well-defined structure and synthetic versatility make it suitable for structure-activity relationship (SAR) studies. The compound's stability and purity are critical for reproducible research applications in pharmaceutical development.
1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one structure
2097865-13-7 structure
Product name:1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one
CAS No:2097865-13-7
MF:C16H20BrN5O2
Molecular Weight:394.266302108765
CID:5973795
PubChem ID:126852311

1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one 化学的及び物理的性質

名前と識別子

    • AKOS032457544
    • 1-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one
    • F6478-2093
    • 2097865-13-7
    • 1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one
    • インチ: 1S/C16H20BrN5O2/c1-10-14(11(2)21-20-10)3-4-15(23)22-6-5-13(9-22)24-16-18-7-12(17)8-19-16/h7-8,13H,3-6,9H2,1-2H3,(H,20,21)
    • InChIKey: VNXIJTVSYRADFV-UHFFFAOYSA-N
    • SMILES: BrC1C=NC(=NC=1)OC1CN(C(CCC2C(C)=NNC=2C)=O)CC1

計算された属性

  • 精确分子量: 393.08004g/mol
  • 同位素质量: 393.08004g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 24
  • 回転可能化学結合数: 5
  • 複雑さ: 433
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 84Ų
  • XLogP3: 1.9

1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6478-2093-20mg
1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one
2097865-13-7 90%+
20mg
$148.5 2023-05-12
Life Chemicals
F6478-2093-100mg
1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one
2097865-13-7 90%+
100mg
$372.0 2023-05-12
Life Chemicals
F6478-2093-4mg
1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one
2097865-13-7 90%+
4mg
$99.0 2023-05-12
Life Chemicals
F6478-2093-2mg
1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one
2097865-13-7 90%+
2mg
$88.5 2023-05-12
Life Chemicals
F6478-2093-5mg
1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one
2097865-13-7 90%+
5mg
$103.5 2023-05-12
Life Chemicals
F6478-2093-20μmol
1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one
2097865-13-7 90%+
20μl
$118.5 2023-05-12
Life Chemicals
F6478-2093-10mg
1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one
2097865-13-7 90%+
10mg
$118.5 2023-05-12
Life Chemicals
F6478-2093-5μmol
1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one
2097865-13-7 90%+
5μl
$94.5 2023-05-12
Life Chemicals
F6478-2093-2μmol
1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one
2097865-13-7 90%+
2μl
$85.5 2023-05-12
Life Chemicals
F6478-2093-15mg
1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one
2097865-13-7 90%+
15mg
$133.5 2023-05-12

1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one 関連文献

1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-oneに関する追加情報

Comprehensive Analysis of 1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one (CAS No. 2097865-13-7)

The compound 1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one, identified by its CAS No. 2097865-13-7, represents a significant advancement in the field of medicinal chemistry and drug discovery. This molecule combines a 5-bromopyrimidine moiety with a pyrrolidine linker and a 3,5-dimethyl-1H-pyrazole group, creating a unique scaffold with potential applications in targeted therapies. Researchers are particularly interested in its kinase inhibition properties, which align with current trends in precision medicine and personalized healthcare.

In recent years, the demand for small-molecule inhibitors has surged, driven by the growing focus on cancer research and immune modulation. The structural features of CAS No. 2097865-13-7 suggest it may interact with specific protein kinases, a hot topic in drug development. Its bromopyrimidine core is known for its ability to form hydrogen bonds with amino acid residues in enzyme active sites, making it a valuable building block for pharmaceutical intermediates.

The pyrrolidin-1-yl segment in this compound enhances its bioavailability and blood-brain barrier penetration, addressing one of the major challenges in CNS drug discovery. This characteristic has sparked interest among neuroscientists exploring treatments for neurodegenerative disorders, a field that has seen increased public attention due to aging populations worldwide. The 3,5-dimethyl-1H-pyrazole moiety contributes to the molecule's metabolic stability, another critical factor in modern medicinal chemistry optimization.

From a synthetic chemistry perspective, 1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one showcases innovative molecular design strategies. The incorporation of both heterocyclic systems (pyrimidine and pyrazole) demonstrates how contemporary researchers are combining multiple pharmacophores to create compounds with enhanced target selectivity. This approach reflects the industry's shift toward polypharmacology, where molecules are designed to interact with multiple biological targets simultaneously.

The physicochemical properties of CAS No. 2097865-13-7 have been carefully balanced to optimize both potency and drug-like characteristics. Its logP value and molecular weight fall within ranges typically associated with successful oral drugs, making it particularly interesting for small-molecule therapeutic development. These attributes are frequently searched by medicinal chemists looking for lead optimization strategies in databases and scientific literature.

In the context of intellectual property landscape, compounds like 1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one often represent valuable patentable entities. Pharmaceutical companies actively monitor such structures for potential drug candidates, especially those showing promise in high-throughput screening assays. The presence of the bromo substituent also offers opportunities for further structure-activity relationship studies through cross-coupling reactions.

As the scientific community continues to explore targeted protein degradation and PROTAC technology, the structural features of CAS No. 2097865-13-7 may find applications in these cutting-edge areas. The molecule's ability to potentially serve as a warhead in bifunctional compounds makes it relevant to one of the most exciting developments in modern drug discovery platforms. This connection to emerging technologies significantly enhances its relevance in current pharmaceutical research discussions.

From a green chemistry perspective, synthetic routes to 1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one would ideally employ atom-economical transformations and catalytic processes. These aspects are increasingly important as the pharmaceutical industry focuses on sustainable synthesis methods to reduce environmental impact - a concern frequently raised in ESG (Environmental, Social, and Governance) evaluations of drug manufacturers.

The analytical characterization of CAS No. 2097865-13-7 typically involves advanced techniques such as LC-MS, NMR spectroscopy, and X-ray crystallography. These methods are crucial for establishing the compound's structural integrity and purity profile, which are essential for reliable biological evaluation. Quality control aspects like these are top priorities for researchers searching for reference standards in their experiments.

Looking forward, 1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one may serve as a starting point for developing next-generation therapeutics in areas such as oncology, inflammation, and metabolic diseases. Its modular structure allows for systematic lead compound optimization, addressing current challenges in drug resistance and patient stratification. As personalized medicine continues to gain traction, such tailored molecular designs will likely play increasingly important roles in clinical development pipelines.

おすすめ記事

推奨される供給者
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Enjia Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Enjia Trading Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue